N,N-diethyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Overview
Description
N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is an organic compound belonging to the class of thiophene carboxamides. This compound is characterized by a thiophene ring fused with a pyrimidine ring, which is further substituted with diethyl groups and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves multiple steps:
Cyclization: The initial step involves the cyclization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-one.
Chlorination: The resulting compound is then chlorinated using phosphorus oxychloride to obtain 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Substitution: Finally, the chlorinated compound undergoes a substitution reaction with N,N-diethyl-2-aminoacetamide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antihyperlipidemic and antimicrobial activities.
Pharmacology: It has shown promise in reducing serum cholesterol levels and exhibiting antimicrobial activity against various bacterial strains.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide : Similar structure with a methyl group substitution.
- N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene : Contains a thiophene ring with a carboxamide group .
Uniqueness
N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both diethyl and acetamide groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H21N3OS2 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-3-19(4-2)13(20)9-21-15-14-11-7-5-6-8-12(11)22-16(14)18-10-17-15/h10H,3-9H2,1-2H3 |
InChI Key |
SCPUOSMSMGHLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
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